
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide
Overview
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast, ovarian, and pancreatic cancer.
Mechanism of Action
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has also been found to induce DNA damage through the activation of the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has been found to have several biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, induce DNA damage, and activate the p53 pathway. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has also been found to sensitize cancer cells to other chemotherapy drugs, leading to enhanced anticancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide is its specificity for RNA polymerase I transcription, which makes it a promising anticancer drug. However, one of the limitations of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide is its potential toxicity, which may limit its clinical use. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide also has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Future Directions
For research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide include the development of more potent and selective inhibitors, identification of predictive biomarkers, combination with other chemotherapy drugs, and novel drug delivery systems.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has been extensively studied for its anticancer properties. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to sensitize cancer cells to other chemotherapy drugs, such as gemcitabine and cisplatin.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(10-6-7-10)8-9-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIEPYFKDDHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186672 | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide | |
CAS RN |
1396807-58-1 | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396807-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



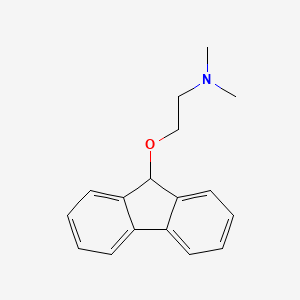
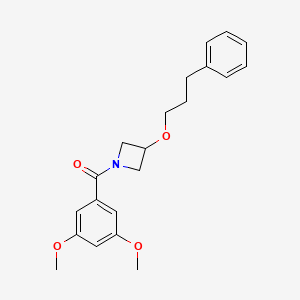
![N-cyclopropyl-4-({N-[(furan-2-yl)methyl]-1-[2-(2-methoxyphenyl)cyclopropyl]formamido}methyl)benzamide](/img/structure/B1652097.png)
![N-(1-tert-butyl-4-cyano-1H-pyrrol-2-yl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B1652098.png)
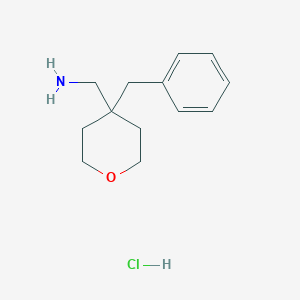
![4-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1652101.png)
![4-[4-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B1652102.png)
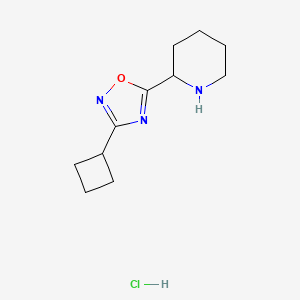
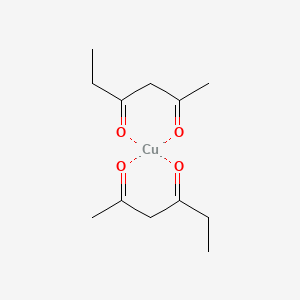
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B1652107.png)



